REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:20])[NH:6][C:5](=[O:7])[N:4]([C:8]2[CH:13]=[CH:12][C:11](I)=[C:10]([C:15]([F:18])([F:17])[F:16])[CH:9]=2)[C:3]1=[O:19].[Cu](C#N)[C:22]#[N:23]>CN(C)C=O>[CH3:1][C:2]1([CH3:20])[C:3](=[O:19])[N:4]([C:8]2[CH:13]=[CH:12][C:11]([C:22]#[N:23])=[C:10]([C:15]([F:18])([F:17])[F:16])[CH:9]=2)[C:5](=[O:7])[NH:6]1
|
Name
|
|
Quantity
|
184 g
|
Type
|
reactant
|
Smiles
|
CC1(C(N(C(N1)=O)C1=CC(=C(C=C1)I)C(F)(F)F)=O)C
|
Name
|
|
Quantity
|
66.15 g
|
Type
|
reactant
|
Smiles
|
[Cu](C#N)C#N
|
Name
|
|
Quantity
|
420 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
agitated at 20°±2° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
DISTILLATION
|
Details
|
while distilling the methylene chloride until a temperature of 130° C.
|
Type
|
CUSTOM
|
Details
|
is obtained in the reaction medium
|
Type
|
TEMPERATURE
|
Details
|
it is maintained for 5 hours under agitation at this temperature
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The medium is cooled down to 20°±2° C. under agitation
|
Type
|
TEMPERATURE
|
Details
|
maintained for 1 hour under these conditions
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
followed by separation
|
Type
|
WASH
|
Details
|
washing with 3×0.3 vol of dimethylformamide
|
Type
|
ADDITION
|
Details
|
Then 700 ml of pure 22°Be ammonium hydroxide and 700 ml of demineralized water are added to the mixture
|
Type
|
TEMPERATURE
|
Details
|
the whole is cooled down to 0°±5° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained for 1 hour under agitation at 0°±5° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
by separating
|
Type
|
WASH
|
Details
|
washing with 2×140 ml of pure 22°Be ammonium hydroxide at 20°±2° C.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with 4×140 ml of demineralized water then drying
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
ADDITION
|
Details
|
by adding 1105 ml of ethyl acetate
|
Type
|
TEMPERATURE
|
Details
|
to reflux under agitation
|
Type
|
ADDITION
|
Details
|
12.3 g of acticarbon black CX is added
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium is maintained under agitation
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
by washing with 3×61 ml of boiling ethyl acetate, concentration under agitation
|
Type
|
TEMPERATURE
|
Details
|
cooling down under agitation to 0°±2° C.
|
Type
|
TEMPERATURE
|
Details
|
maintaining under these conditions for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Separation
|
Type
|
WASH
|
Details
|
washing with 3×37 ml of ethyl acetate at 0°±2° C.
|
Type
|
CUSTOM
|
Details
|
drying
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(NC(N(C1=O)C1=CC(=C(C#N)C=C1)C(F)(F)F)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 103.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |